2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)-
Overview
Description
2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)- (2(5H)-Furanone) is an organic compound classified as a furanone. Furanones are a type of heterocyclic compound containing a five-membered ring with two oxygen atoms and three carbon atoms. 2(5H)-Furanone has been extensively studied due to its unique properties and potential applications in fields such as biochemistry, pharmacology, and material science.
Scientific Research Applications
Synthetic Applications in Organic Chemistry
- Bellina and Rossi (2002) discussed the synthesis of 3-Benzyl-4-isopropyl-2(5H)-furanone, a precursor to cytotoxic derivatives, via a procedure involving palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydrogenation (Bellina & Rossi, 2002).
Development of Anticancer Agents
- Wu et al. (2018) synthesized new bis‐2(5H)‐furanone derivatives with significant inhibitory activity against tumor cells, indicating their potential as anticancer drugs (Wu et al., 2018).
Flavor Compounds in Food
- Slaughter (2007) identified 4-hydroxy-3(2H)-furanones in cooked foodstuffs, contributing to flavor and aroma. These compounds have also been found to have mutagenic and anti-carcinogenic properties (Slaughter, 2007).
Chemical Synthesis and Characterization
- Huo et al. (2012) designed and synthesized chiral 2(5H)-furanone derivatives with bis-1,2,3-triazole structure, providing new methods for the synthesis of compounds with polyheterocyclic structure (Huo et al., 2012).
Photochemical and Thermal Transformations
- Lohray et al. (1984) investigated the photochemical and thermal transformations of 2(3H)-furanones and bis(benzofuranones), employing laser flash photolysis for mechanistic studies (Lohray et al., 1984).
Synthesis of Novel Fluorescent Organic Dyes
- Varghese et al. (2015) explored the use of 3(2H)-furanones for synthesizing novel fluorophores, highlighting their potential for bio-analytical applications (Varghese et al., 2015).
Synthesis and Antitumor Activities
- Tian-ca (2014) reported the synthesis of novel 2(5H)-furanone derivatives with dithiocarbamate and their antitumor activities, indicating their potential in cancer therapy (Tian-ca, 2014).
Synthesis of HIV Protease Inhibitor
- Ghosh et al. (2004) discussed the synthesis of a ligand for HIV protease inhibitor UIC-94017, utilizing a stereoselective photochemical reaction with 2(5H)-furanone as a key step (Ghosh et al., 2004).
properties
IUPAC Name |
3,4-bis(1,3-benzodioxol-5-ylmethyl)-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8H,5-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUXXEYAJDQQTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474420 | |
Record name | 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)- | |
CAS RN |
137809-97-3 | |
Record name | 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.